1-Amino-2-naphthol-6-sulfonic acid

Food dye metabolism Azo dye cleavage Biomonitoring

1-Amino-2-naphthol-6-sulfonic acid (CAS 5639-34-9) is the 6-sulfonic isomer required for potassium detection, photographic developer (Eikonogen sodium salt), and urinary biomarker for Sunset Yellow FCF/Orange GGN. Unlike 4-sulfonic isomer, its distinct reducing power (33 g/g AgNO3) and copper-catalyzed diazotization demand isomer-specific sourcing. Generic substitution risks method failure. Procure ≥95% purity, isomer-verified material for validated analytical, biomonitoring, and azo dye synthesis workflows.

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 5639-34-9
Cat. No. B1200639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-naphthol-6-sulfonic acid
CAS5639-34-9
Synonyms1-amino-2-naphthol-6-sulfonic acid
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O
InChIInChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15)
InChIKeyVLDABBRVDVXQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-naphthol-6-sulfonic Acid (CAS 5639-34-9): Technical Baseline for Procurement and Research Selection


1-Amino-2-naphthol-6-sulfonic acid (CAS 5639-34-9), also known as 5-amino-6-hydroxy-2-naphthalenesulfonic acid, is a member of the aminonaphthol sulfonic acid class. Its free acid form appears as needles or prisms, slightly soluble in boiling water [1]. The sodium salt hemipentahydrate, historically trademarked Eikonogen, is water-soluble and exhibits strong reducing action on silver salts [1]. This compound has been employed as an intermediate in azo dye manufacture, a photographic developer, and an analytical reagent for potassium detection [2]. Its specific substitution pattern—amino at position 1, hydroxyl at position 2, and sulfonic acid at position 6—dictates a reactivity profile that is not interchangeable with other positional isomers.

Why Aminonaphthol Sulfonic Acid Isomers Cannot Be Interchanged: Position-Specific Reactivity Drives 1-Amino-2-naphthol-6-sulfonic Acid Selection


The aminonaphthol sulfonic acid family contains multiple positional isomers (e.g., 4-sulfonic, 6-sulfonic, 3,6-disulfonic, 6,8-disulfonic) that share identical molecular formulae and molecular weights. However, the position of the sulfonic acid group on the naphthalene ring fundamentally alters key properties: solubility, diazotization behavior, reducing power, metabolite fate, and analytical specificity [1]. For instance, 1-amino-2-naphthol-4-sulfonic acid (CAS 116-63-2) is the established reagent for phosphate determination via the Fiske-SubbaRow method, whereas 1-amino-2-naphthol-6-sulfonic acid is utilized for potassium detection and as a photographic developer [2]. Generic substitution between these isomers would lead to method failure, erroneous analytical results, or non-compliance with validated protocols. The quantitative evidence below demonstrates these non-interchangeable properties.

Quantitative Differentiation Evidence for 1-Amino-2-naphthol-6-sulfonic Acid (CAS 5639-34-9) Versus Closest Analogs


Differential Metabolite Fate: 6-Sulfonic Isomer Is the Specific Urinary Metabolite of Sunset Yellow FCF at 55% Excretion, Not Shared by the 4-Sulfonic Isomer

When rabbits were fed 0.5 g/kg body weight of Sunset Yellow FCF, 1-amino-2-naphthol-6-sulfonic acid constituted 55% of the administered dose excreted in urine within 24 hours [1]. In contrast, 1-amino-2-naphthol-4-sulfonic acid is not a recognized metabolite of Sunset Yellow FCF; the 4-sulfonic isomer is instead cited in mutagenicity testing of unrelated dye metabolites [2]. This metabolic specificity makes the 6-sulfonic isomer the required reference standard for biomonitoring studies of Sunset Yellow FCF and Orange GGN exposure.

Food dye metabolism Azo dye cleavage Biomonitoring Toxicokinetics

Intestinal Absorption of the Azo-Bound Cleavage Product: 1-Amino-2-naphthol-6-sulfonic Acid Shows 8.5% Absorption Versus 37.4% for Sulphanilic Acid

In animals dosed with Sunset Yellow FCF, the intestinal absorption of the azo-bound cleavage product 1-amino-2-naphthol-6-sulfonic acid was measured at 8.5% of the administered dose, while the co-cleavage product sulphanilic acid showed 37.4% absorption . For the polymeric derivative of Sunset Yellow, the absorption of the 6-sulfonic isomer was 6.9% versus 0% for sulphanilic acid . This demonstrates that the 6-sulfonic aminonaphthol exhibits substantially lower systemic absorption compared to the sulfanilic acid counterpart, a property relevant to toxicological risk assessment.

Absorption Toxicokinetics Food dye safety ADME

Reducing Power in Photographic Development: Eikonogen (6-Sulfonic Isomer Sodium Salt) Requires 33 g to Reduce 1 g AgNO3 Versus 8 g for Hydroquinone

A classical determination of reducing power established that under equivalent formulation conditions, 1 g of silver nitrate requires 8 g of hydroquinone for complete reduction, whereas 33 g of Eikonogen (the sodium salt of 1-amino-2-naphthol-6-sulfonic acid) is needed to achieve the same reduction [1]. Despite this lower gravimetric efficiency, Eikonogen was historically valued for its ability to produce soft, delicate negatives without fogging, even with prolonged development times—a property not shared by hydroquinone [2]. This controlled reducing action is directly attributable to the 6-sulfonic substitution pattern.

Photographic developer Reducing power Silver halide reduction Eikonogen

Divergent Diazotization Reactivity: 1-Amino-2-naphthol-6-sulfonic Acid Does Not Undergo Direct Diazotization in Mineral Acid, Unlike the 4-Sulfonic Isomer

1-Amino-2-naphthol-6-sulfonic acid is reported to resist direct diazotization in mineral acid medium . Instead, it forms a diazo oxide upon reaction with sodium nitrite in the presence of copper(II) sulfate as a catalyst . This behavior contrasts with 1-amino-2-naphthol-4-sulfonic acid, which undergoes conventional diazotization and is widely used as a coupling component in standard azo dye syntheses . The divergent reactivity arises from the electronic and steric influence of the sulfonic acid group at the 6-position versus the 4-position.

Diazotization Dye intermediate Azo coupling Reactivity

Analytical Application Specificity: The 6-Sulfonic Isomer Is the Established Reagent for Potassium Detection, While the 4-Sulfonic Isomer Is the Standard for Phosphate Determination

The sodium salt of 1-amino-2-naphthol-6-sulfonic acid (Eikonogen) is employed for the detection of potassium ions via formation of a specific precipitate . The 1-amino-2-naphthol-4-sulfonic acid isomer is the established reducing agent in the Fiske-SubbaRow method for phosphate determination, where it reduces phosphomolybdic acid to molybdenum blue for colorimetric quantification at 660 nm [1]. This isomer-specific analytical utility means that procurement of the incorrect isomer results in complete method failure for the intended analyte.

Potassium detection Phosphate determination Analytical reagent Colorimetry

Validated Application Scenarios for 1-Amino-2-naphthol-6-sulfonic Acid (CAS 5639-34-9) Based on Quantitative Differentiation Evidence


Reference Standard for Sunset Yellow FCF and Orange GGN Biomonitoring (LC-MS/MS Methods)

In toxicokinetic and food safety studies, 1-amino-2-naphthol-6-sulfonic acid serves as the definitive urinary biomarker for exposure to Sunset Yellow FCF and Orange GGN azo dyes. As demonstrated by the WHO JECFA evaluation, this compound accounts for 55% of the administered dye dose excreted in 24-hour urine in rabbits [1]. The N-acetylated form is the predominant species detected in rat urine via reversed-phase ion-pair HPLC [2]. Laboratories developing validated biomonitoring methods for these widely used food colorants must source the 6-sulfonic isomer specifically, as the 4-sulfonic isomer is not produced from these dyes and would yield false-negative biomonitoring results.

Controlled-Reduction Photographic Processing and Specialized Silver Nanoparticle Synthesis

The sodium salt of 1-amino-2-naphthol-6-sulfonic acid (Eikonogen) exhibits a measured reducing power of 33 g per 1 g AgNO3, compared to 8 g for hydroquinone [1]. This 4.1-fold lower gravimetric reducing power translates to gentler development kinetics, producing soft, fog-free negatives even under prolonged development [2]. This property is directly linked to the 6-sulfonic substitution pattern and cannot be replicated by the 4-sulfonic isomer or by hydroquinone. Archives and specialized photographic laboratories requiring controlled reduction for historical plate development or silver nanoparticle synthesis should specify the 6-sulfonic isomer (as the sodium salt) for procurement.

Potassium Detection via Specific Precipitation in Analytical Chemistry

1-Amino-2-naphthol-6-sulfonic acid (as the sodium salt) forms a characteristic precipitate with potassium ions, enabling qualitative and semi-quantitative potassium detection in analytical workflows [1]. This application is isomer-specific: the 4-sulfonic isomer is instead the standard reducing agent for phosphate determination via the Fiske-SubbaRow molybdenum blue method, used at 0.25% concentration in 15% sodium bisulfite solution with absorbance read at 660 nm [2]. Analytical laboratories maintaining potassium-specific testing protocols must procure the 6-sulfonic isomer to ensure method validity.

Azo Dye Intermediate Requiring Modified Diazotization Conditions

Unlike many aminonaphthol sulfonic acid isomers that undergo direct diazotization in mineral acid, 1-amino-2-naphthol-6-sulfonic acid requires the presence of copper(II) sulfate as a catalyst to form the reactive diazo oxide intermediate [1]. This distinct reactivity profile enables the synthesis of specific 2:1 zinc complex monoazo acid dyes with documented antibacterial activity and very good wash and dry cleaning fastness properties on wool fabric [2]. Dye manufacturers developing metal-complex acid dyes for textile applications should account for this altered synthetic pathway when selecting this isomer as a coupling component.

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